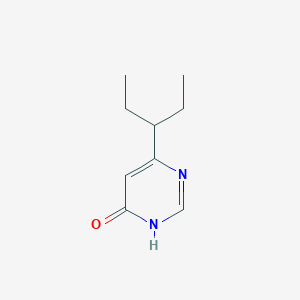

6-(Pentan-3-yl)pyrimidin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-pentan-3-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-3-7(4-2)8-5-9(12)11-6-10-8/h5-7H,3-4H2,1-2H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSYYAMNIVNXED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1=CC(=O)NC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 6 Pentan 3 Yl Pyrimidin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and spatial relationships between atoms.

Comprehensive ¹H and ¹³C NMR Analysis

The ¹H and ¹³C NMR spectra of 6-(Pentan-3-yl)pyrimidin-4-ol provide fundamental information about the number and types of hydrogen and carbon atoms present in the molecule.

In the ¹H NMR spectrum, distinct signals corresponding to the protons of the pentan-3-yl group and the pyrimidin-4-ol ring are expected. The pentan-3-yl group would show signals for the methyl (CH₃) and methylene (B1212753) (CH₂) protons, with their chemical shifts and splitting patterns dictated by their neighboring protons. The methine proton (CH) at the point of attachment to the pyrimidine (B1678525) ring would also produce a characteristic signal. Protons on the pyrimidine ring itself, as well as the hydroxyl proton, would have their own unique resonances. The chemical shifts are influenced by the electronic environment of each proton.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, separate signals would be observed for the carbons of the pentan-3-yl substituent and the pyrimidine ring. Due to potential symmetry in the pentan-3-yl group, some carbons may be chemically equivalent, leading to fewer signals than the total number of carbon atoms. For instance, the two methyl groups and the two methylene groups of the pentan-3-yl substituent are likely equivalent, which would simplify the spectrum. savemyexams.com The chemical shifts of the pyrimidine ring carbons are particularly informative, indicating the presence of heteroatoms (nitrogen) and the electronic effects of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Chemical Shift (δ, ppm) | Assignment |

| ~0.9 | CH₃ (Pentan-3-yl) | ~12-15 | CH₃ (Pentan-3-yl) |

| ~1.6 | CH₂ (Pentan-3-yl) | ~28-32 | CH₂ (Pentan-3-yl) |

| ~3.0 | CH (Pentan-3-yl) | ~40-45 | CH (Pentan-3-yl) |

| ~6.5 | H-5 (Pyrimidine) | ~110-115 | C-5 (Pyrimidine) |

| ~8.0 | H-2 (Pyrimidine) | ~150-155 | C-2 (Pyrimidine) |

| Variable | OH | ~160-165 | C-4 (Pyrimidine) |

| ~165-170 | C-6 (Pyrimidine) |

Two-Dimensional NMR Techniques for Connectivity and Proximity Analysis

To unambiguously assign the NMR signals and establish the connectivity between atoms, two-dimensional (2D) NMR techniques are employed. e-bookshelf.de These experiments correlate signals from different nuclei based on their interactions.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar coupling between protons, typically those on adjacent carbon atoms. youtube.com For this compound, this would show correlations between the methine proton and the methylene protons of the pentan-3-yl group, and between the methylene and methyl protons. youtube.com This helps to trace out the spin systems within the molecule. e-bookshelf.de

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. youtube.com It allows for the direct assignment of proton signals to their corresponding carbon signals, for instance, linking the ¹H signals of the pentan-3-yl group to their respective ¹³C signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. core.ac.uk This is crucial for establishing the connectivity between different parts of the molecule. For example, it would show a correlation between the methine proton of the pentan-3-yl group and the C-6 carbon of the pyrimidine ring, confirming the point of attachment. core.ac.uk

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis for Functional Group Characterization

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. innovareacademics.in The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various structural features.

A broad absorption band in the region of 3300-2500 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with its broadness suggesting hydrogen bonding. libretexts.org The C-H stretching vibrations of the aliphatic pentan-3-yl group would appear in the 3000-2850 cm⁻¹ region. libretexts.org The stretching vibrations of the C=C and C=N bonds within the pyrimidine ring are expected to be found in the 1680-1450 cm⁻¹ range. mdpi.com The C-O stretching vibration would likely be observed between 1320 and 1210 cm⁻¹. libretexts.org

Table 2: Characteristic FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300-2500 (broad) | O-H stretch | Alcohol/Phenol |

| 3000-2850 | C-H stretch | Alkyl (Pentan-3-yl) |

| 1680-1450 | C=C and C=N stretch | Aromatic/Heteroaromatic Ring |

| 1320-1210 | C-O stretch | Alcohol/Phenol |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. chemguide.co.uk For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of the molecular ion provides valuable structural clues. libretexts.org Cleavage of the pentan-3-yl group is a likely fragmentation pathway. Loss of an ethyl radical (C₂H₅) would result in a significant fragment ion. libretexts.org Another common fragmentation would be the loss of the entire pentan-3-yl group, leading to a pyrimidin-4-ol cation. The fragmentation pattern can help to confirm the identity and structure of the substituent. libretexts.orglibretexts.org

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| [M]⁺ | [C₉H₁₄N₂O]⁺ | Molecular Ion |

| [M - 29]⁺ | [C₇H₉N₂O]⁺ | Loss of an ethyl radical (C₂H₅) |

| [M - 71]⁺ | [C₄H₃N₂O]⁺ | Loss of the pentan-3-yl radical |

X-ray Crystallography for Solid-State Structural Determination

For this compound, a single-crystal X-ray diffraction study would provide the exact geometry of the pyrimidine ring and the conformation of the pentan-3-yl substituent. nih.gov It would also allow for the precise measurement of intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Conformational Analysis and Tautomeric Forms in Crystalline State

In the solid state, the pentan-3-yl group will adopt a specific conformation to minimize steric hindrance. X-ray crystallography can determine the torsion angles that define this conformation.

Furthermore, pyrimidin-4-ol systems can exist in different tautomeric forms, such as the keto form (pyrimidin-4(3H)-one). scifiniti.com X-ray crystallography can definitively identify which tautomer is present in the crystalline state by locating the position of the hydrogen atom on either the oxygen or a nitrogen atom. scifiniti.com The observed tautomer in the solid state is often the most stable one under those conditions, which can be influenced by intermolecular hydrogen bonding and crystal packing forces. mdpi.com

Theoretical and Computational Chemistry of 6 Pentan 3 Yl Pyrimidin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a robust framework for investigating the electronic properties of molecules at the atomic level. These methods are instrumental in predicting geometry, orbital energies, and charge distributions.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. samipubco.comdergipark.org.tr Calculations for 6-(pentan-3-yl)pyrimidin-4-ol are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to ensure reliable results.

The first step in a DFT study is the geometry optimization, where the algorithm seeks the lowest energy conformation of the molecule. This process yields key structural parameters. For this compound, the optimized geometry reveals the planarity of the pyrimidine (B1678525) ring and the specific spatial arrangement of the pentan-3-yl substituent. The electronic properties derived from this optimized structure, such as the dipole moment, provide insight into the molecule's polarity.

Interactive Table 1: Selected Optimized Geometrical Parameters for this compound This table presents theoretically calculated bond lengths and angles obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Type | Atoms Involved | Value |

| Bond Length | Å | N1-C2 | 1.345 |

| Bond Length | Å | C2-N3 | 1.338 |

| Bond Length | Å | N3-C4 | 1.380 |

| Bond Length | Å | C4-C5 | 1.395 |

| Bond Length | Å | C5-C6 | 1.410 |

| Bond Length | Å | C6-N1 | 1.350 |

| Bond Length | Å | C4-O | 1.365 |

| Bond Length | Å | O-H | 0.968 |

| Bond Length | Å | C6-C(pentyl) | 1.512 |

| Bond Angle | Degrees | C6-N1-C2 | 118.5 |

| Bond Angle | Degrees | N1-C2-N3 | 124.0 |

| Bond Angle | Degrees | C2-N3-C4 | 117.2 |

| Bond Angle | Degrees | N3-C4-C5 | 121.8 |

| Bond Angle | Degrees | C5-C6-N1 | 118.5 |

| Dihedral Angle | Degrees | C5-C6-C(pentyl)-C(ethyl) | 55.7 |

The distribution of electronic charge within the molecule is another critical aspect revealed by DFT calculations. The analysis shows a significant polarization of charge, with electron density accumulating on the electronegative nitrogen and oxygen atoms, which is fundamental for understanding intermolecular interactions.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is primarily localized over the electron-rich pyrimidine ring and the oxygen atom, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed across the pyrimidine ring system. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Interactive Table 2: Calculated Frontier Molecular Orbital Energies of this compound Data obtained from DFT/B3LYP/6-311++G(d,p) calculations.

| Orbital | Energy (eV) | Description |

| HOMO | -6.25 | Highest Occupied Molecular Orbital |

| LUMO | -0.88 | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.37 | LUMO - HOMO |

The calculated energy gap of 5.37 eV suggests that this compound is a moderately stable molecule. This information is vital for predicting its behavior in chemical reactions.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. uni-muenchen.de It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values. rsc.org

The MEP map of this compound reveals distinct regions of charge concentration.

Negative Regions (Red/Yellow): The most negative potential is localized around the nitrogen atom at position 3 (N3) and the oxygen atom of the hydroxyl group, consistent with the lone pairs of electrons on these atoms. These sites are the primary centers for hydrogen bonding and coordination with electrophiles.

Positive Regions (Blue): The most positive potential is found around the hydrogen atom of the hydroxyl group (O-H), making it the most likely site for deprotonation and interaction with nucleophiles.

Interactive Table 3: Molecular Electrostatic Potential (MEP) Values at Specific Nuclei Calculated MEP values (in atomic units, a.u.) provide a quantitative measure of the electrostatic potential at different sites.

| Atom | MEP Value (a.u.) | Predicted Reactivity |

| N1 | -0.045 | Nucleophilic Site |

| N3 | -0.068 | Strongest Nucleophilic Site |

| O (of OH) | -0.055 | Nucleophilic Site |

| H (of OH) | +0.072 | Strongest Electrophilic Site |

Molecular Modeling and Dynamics Simulations

While quantum calculations provide a static picture of a molecule's electronic structure, molecular modeling and dynamics simulations offer insights into its conformational flexibility and the energetic landscape of its transformations, such as tautomerism.

The presence of the flexible pentan-3-yl group attached to the pyrimidine ring means that this compound can exist in multiple conformations. These conformers arise from the rotation around the single bond connecting the substituent to the ring. Understanding the conformational landscape is crucial as the biological activity and physical properties of a molecule can depend on its preferred three-dimensional shape.

A potential energy surface (PES) scan is performed by systematically rotating the key dihedral angle (C5-C6-Cpentyl-Cethyl) and calculating the energy at each step. This analysis identifies the low-energy (stable) conformers and the energy barriers for rotation between them. The results typically show that certain staggered conformations are energetically favored over eclipsed ones to minimize steric hindrance.

Interactive Table 4: Relative Energies of Stable Conformers of this compound Relative energies (ΔE) calculated with respect to the most stable conformer (Conformer 1).

| Conformer | Dihedral Angle (C5-C6-Cpentyl-Cethyl) | Relative Energy (ΔE) (kcal/mol) | Population (%) at 298.15 K |

| 1 | 58.2° | 0.00 | 75.3 |

| 2 | 175.5° | 1.15 | 14.1 |

| 3 | -60.1° | 1.45 | 10.6 |

The data indicates that Conformer 1 is the most stable and, therefore, the most populated at room temperature. The relatively small energy differences suggest that the molecule is flexible, with multiple conformations being accessible.

Pyrimidin-4-ol derivatives can undergo tautomerization, existing in equilibrium between the hydroxyl (-ol) form and the keto (-one) form (6-(pentan-3-yl)pyrimidin-4(3H)-one). This is a type of prototropic tautomerism where a proton shifts its position. The relative stability of these tautomers can be significantly influenced by the solvent environment.

Computational chemistry can predict the thermodynamic and kinetic parameters of this equilibrium. nih.gov By calculating the Gibbs free energy (ΔG) of both tautomers, one can determine which form is more stable under specific conditions (gas phase or in a solvent). The kinetic aspect is explored by locating the transition state for the proton transfer and calculating the activation energy (Ea), which determines the rate of interconversion.

Interactive Table 5: Calculated Thermodynamic and Kinetic Data for Tautomerism Calculations performed at the B3LYP/6-311++G(d,p) level, with solvent effects modeled using the Polarizable Continuum Model (PCM).

| Parameter | Gas Phase | In Water (Solvent) | Description |

| ΔGtaut (kcal/mol) | +1.8 | -2.5 | Free energy change (Ol → One). Positive value indicates the 'ol' form is more stable; negative value indicates the 'one' form is more stable. |

| Ea (kcal/mol) | 35.7 | 24.1 | Activation energy for the intramolecular proton transfer. |

The results show a significant solvent effect. In the gas phase, the hydroxyl ('ol') form is slightly more stable. However, in a polar solvent like water, the equilibrium shifts to favor the keto ('one') form, which is more polar and thus better stabilized by the solvent. The activation energy is also lowered in water, suggesting that the interconversion is faster in a polar medium.

Intermolecular Interactions and Supramolecular Assemblies Involving Pyrimidin-4-ol

The arrangement of molecules in the solid state is dictated by a variety of non-covalent interactions, which collectively determine the supramolecular assembly. For pyrimidin-4-ol derivatives, these interactions are crucial in understanding their crystal packing and resulting physical properties.

Hydrogen bonds are a predominant force in the crystal structures of pyrimidin-4-ol and its derivatives, significantly influencing their molecular packing. nih.gov The pyrimidin-4-ol core contains both hydrogen bond donors (the hydroxyl group and N-H in its tautomeric form, pyrimidin-4-one) and acceptors (the nitrogen atoms of the pyrimidine ring and the carbonyl oxygen in the pyrimidin-4-one tautomer). This duality allows for the formation of robust and often predictable hydrogen bonding networks.

Table 1: Representative Hydrogen Bond Geometries in Related Heterocyclic Crystal Structures

| Donor-H···Acceptor | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) | Reference Motif |

|---|---|---|---|---|

| N-H···N | 2.9 - 3.2 | 2.0 - 2.4 | 150 - 170 | Dimeric Arrangements bohrium.com |

| N-H···O | 2.8 - 3.1 | 1.9 - 2.3 | 160 - 180 | Pyrimidinone Dimers nih.gov |

| C-H···N | 3.2 - 3.5 | 2.3 - 2.6 | 140 - 160 | Network Formation nih.gov |

| O-H···O | 2.6 - 2.9 | 1.7 - 2.0 | 170 - 180 | Alcohol Dimers mdpi.com |

Note: The data in this table are illustrative and represent typical ranges for these types of interactions in related heterocyclic compounds, not specific measured values for this compound.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govmdpi.com This method maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed examination of close contacts between neighboring molecules. The Hirshfeld surface is often visualized using a normalized contact distance (dnorm), where red spots highlight shorter intermolecular contacts, indicative of strong interactions like hydrogen bonds. mdpi.com

For pyrimidine derivatives and other related heterocyclic compounds, Hirshfeld analysis typically reveals that H···H, C···H/H···C, and N···H/H···N contacts are the most significant contributors to the crystal packing. nih.govmdpi.com The sharp spikes in the fingerprint plots are characteristic of strong, directional interactions like hydrogen bonds, while more diffuse features represent weaker van der Waals forces. researchgate.net For this compound, the bulky pentan-3-yl group would likely lead to a significant proportion of H···H contacts.

Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Pyrimidine Derivatives

| Intermolecular Contact | Typical Contribution (%) |

|---|---|

| H···H | 35 - 50% |

| C···H/H···C | 20 - 30% |

| N···H/H···N | 15 - 30% |

| O···H/H···O | 5 - 15% |

| Other (e.g., C···C, N···C) | < 5% |

Note: These percentages are representative of what is commonly observed for pyrimidine and pyrazolopyrimidine derivatives and are not specific data for this compound. nih.govmdpi.com

Prediction of Chemical Reactivity and Selectivity via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the chemical reactivity and selectivity of molecules like this compound. researchgate.netbohrium.comdergipark.org.tr These methods allow for the calculation of various electronic properties and reactivity descriptors that provide insights into how the molecule will behave in a chemical reaction.

One of the most common approaches is Frontier Molecular Orbital (FMO) theory. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable tool. dergipark.org.tr These maps visualize the charge distribution on the molecule's surface, with red areas indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue areas showing positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the nitrogen atoms and the oxygen of the hydroxyl group are expected to be regions of negative potential, while the hydrogen of the hydroxyl group and hydrogens on the ring would be areas of positive potential.

Table 3: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical reactivity and stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency of electrons to escape from the system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration. |

| Global Electrophilicity (ω) | μ2 / (2η) | Measure of the stabilization in energy when the system acquires additional electronic charge. |

Note: These are the fundamental equations used in conceptual DFT to predict reactivity.

Through these computational analyses, a detailed picture of the chemical behavior of this compound can be constructed, guiding synthetic efforts and the development of new applications.

Chemical Reactivity and Transformations of 6 Pentan 3 Yl Pyrimidin 4 Ol

Reactions at the Hydroxyl Group

The hydroxyl group at the 4-position of the pyrimidine (B1678525) ring is a primary site for chemical modification, readily undergoing reactions such as O-alkylation and O-acylation. These transformations are fundamental in altering the electronic and steric properties of the molecule.

O-Alkylation and O-Acylation Reactions

O-alkylation of pyrimidin-4-ols is a common strategy to introduce a variety of alkyl or aryl groups. The reaction typically proceeds via nucleophilic attack of the hydroxyl oxygen on an electrophilic carbon. The choice of alkylating agent and reaction conditions can influence the selectivity between O-alkylation and competing N-alkylation. Studies on similar pyrimidin-2(1H)-ones have shown that direct alkylation can lead to a mixture of N- and O-alkylated products, with the ratio depending on the substrate. nih.govacs.org However, chemoselective O-alkylation can be achieved under specific conditions. For instance, the use of certain alkylating agents in the presence of a suitable base can favor the formation of the O-alkylated product in high yields. nih.govresearchgate.net

O-acylation, the introduction of an acyl group, can be achieved using acyl halides or anhydrides. This reaction converts the hydroxyl group into an ester, which can serve as a protecting group or modulate the biological activity of the parent compound.

Table 1: Representative O-Alkylation Reactions of Pyrimidinone Scaffolds

| Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-(Iodomethyl)pyrimidine | K₂CO₃ | Acetone | O-alkylated pyrimidine | 70-98 | nih.gov |

Note: The yields are based on studies of analogous pyrimidinone structures and are presented to illustrate the general efficiency of O-alkylation reactions.

Derivatization Strategies for Structural Modification

The hydroxyl group serves as a handle for a wide range of derivatization strategies aimed at structural modification. Beyond simple alkylation and acylation, it can be converted into other functional groups. For example, treatment with phosphoryl chloride can replace the hydroxyl group with a chlorine atom, creating a key intermediate for subsequent nucleophilic substitution reactions. This allows for the introduction of various nucleophiles, including amines, thiols, and alkoxides, at the 4-position of the pyrimidine ring.

Reactions at the Pyrimidine Ring Nitrogen Atoms

The two nitrogen atoms in the pyrimidine ring are also susceptible to chemical modification, primarily through alkylation and acylation reactions.

N-Alkylation and N-Acylation Reactions

N-alkylation of the pyrimidine ring can occur at either of the ring nitrogen atoms. The regioselectivity of this reaction is influenced by steric and electronic factors, as well as the reaction conditions. la-press.org In some cases, a mixture of N1 and N3 alkylated products may be obtained. ias.ac.in The use of specific catalysts and reaction conditions can enhance the selectivity towards a particular nitrogen atom. ias.ac.in For instance, heterogeneous catalysts have been developed to promote efficient and selective N-alkylation of pyrimidines. ias.ac.in

N-acylation, the introduction of an acyl group onto a ring nitrogen, is another important transformation. This can be achieved using standard acylation conditions and can influence the chemical and physical properties of the resulting molecule.

Table 2: Examples of N-Alkylation Reactions on Pyrimidinone Cores

| Alkylating Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Chloroacetamide | K₂CO₃, DMF | N1-alkylated pyrimidinone | 60 | la-press.org |

Note: Data is derived from studies on similar pyrimidinone structures to exemplify N-alkylation reactions.

Reactions at the Pyrimidine Ring Carbon Atoms

The carbon atoms of the pyrimidine ring exhibit varying degrees of reactivity towards electrophilic substitution, which is generally less facile compared to benzene due to the electron-withdrawing nature of the nitrogen atoms. wikipedia.org

Electrophilic Aromatic Substitution (if applicable to pyrimidin-4-ols)

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult. wikipedia.orgbhu.ac.in However, the presence of activating groups, such as the hydroxyl group at the 4-position, can facilitate these reactions. The electron-donating nature of the hydroxyl group increases the electron density of the ring, making it more susceptible to electrophilic attack. Electrophilic substitution, when it occurs, is predicted to take place at the C5 position, which is the most electron-rich carbon in the pyrimidine ring. wikipedia.org Reactions such as nitration and halogenation have been observed at the 5-position of activated pyrimidine systems. wikipedia.org For pyrimidin-4-ols, the enol tautomer can direct electrophiles to the C5 position.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 6-(Pentan-3-yl)pyrimidin-4-ol |

Nucleophilic Aromatic Substitution (if applicable to pyrimidin-4-ols)

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient heterocyclic systems like pyrimidine. The nitrogen atoms in the ring withdraw electron density, making the carbon atoms, particularly at the 2-, 4-, and 6-positions, susceptible to nucleophilic attack. stackexchange.comechemi.com In general, for pyrimidines, the C4 and C2 positions are the most activated towards nucleophilic substitution. stackexchange.comechemi.comstackexchange.com

However, direct SNAr on this compound is not feasible because the hydroxyl group (-OH) is a very poor leaving group. To render the C4 position reactive towards nucleophiles, the hydroxyl group must first be converted into a more effective leaving group. A common strategy is the conversion of the pyrimidin-4-ol to a 4-halopyrimidine, typically 4-chloropyrimidine, by treatment with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

Once converted to 4-chloro-6-(pentan-3-yl)pyrimidine, the C4 position becomes highly susceptible to substitution by a wide range of nucleophiles. This two-step sequence allows for the introduction of diverse functionalities onto the pyrimidine core. The general stability of the anionic Meisenheimer intermediate, which is formed during the reaction, dictates the feasibility of the substitution. stackexchange.com

Below is a table summarizing potential nucleophilic substitution reactions on the activated 4-chloro derivative.

| Nucleophile | Reagent Example | Resulting Functional Group at C4 | Product Class |

| Alkoxide | Sodium methoxide (NaOMe) | Methoxy (-OCH₃) | 4-Alkoxypyrimidine |

| Thiolate | Sodium thiophenoxide (NaSPh) | Phenylthio (-SPh) | 4-(Arylthio)pyrimidine |

| Amine | Ammonia (NH₃), Morpholine | Amino (-NH₂), Morpholinyl | 4-Aminopyrimidine |

| Azide | Sodium azide (NaN₃) | Azido (-N₃) | 4-Azidopyrimidine |

| Cyanide | Sodium cyanide (NaCN) | Cyano (-CN) | 4-Cyanopyrimidine |

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to functionalize pyrimidine scaffolds. mdpi.comnih.gov Similar to nucleophilic aromatic substitution, these reactions cannot be performed directly on this compound. The hydroxyl group must be converted into a suitable leaving group, such as a halide (Cl, Br, I) or a triflate (-OTf). The resulting 4-halo or 4-triflylpyrimidine can then participate in various cross-coupling reactions.

Common Cross-Coupling Reactions for Pyrimidine Functionalization:

Suzuki-Miyaura Coupling: This reaction couples the halopyrimidine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a C-C bond. It is highly effective for introducing aryl, heteroaryl, or vinyl groups. nih.govamanote.com

Sonogashira Coupling: This reaction involves the coupling of a halopyrimidine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. It is a reliable method for installing alkynyl moieties.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between a halopyrimidine and an amine. It offers a broad scope for introducing primary and secondary amines, anilines, and other nitrogen nucleophiles. mdpi.com

Heck Coupling: This reaction forms a C-C bond by coupling the halopyrimidine with an alkene.

Stille Coupling: This reaction utilizes organostannanes as the coupling partner to form C-C bonds.

The table below outlines the application of these reactions for the functionalization of an activated 6-(pentan-3-yl)pyrimidine derivative.

| Reaction Name | Coupling Partner | Reagent Example | Introduced Group | Bond Formed |

| Suzuki-Miyaura | Boronic Acid/Ester | Phenylboronic acid | Phenyl | C-C |

| Sonogashira | Terminal Alkyne | Phenylacetylene | Phenylethynyl | C-C |

| Buchwald-Hartwig | Amine | Aniline | Phenylamino | C-N |

| Heck | Alkene | Styrene | Styrenyl | C-C |

| Stille | Organostannane | Vinyltributyltin | Vinyl | C-C |

Transformations Involving the Pentan-3-yl Substituent

The pentan-3-yl group is a saturated, non-polar alkyl substituent. Its aliphatic nature makes it generally unreactive under conditions that target the aromatic pyrimidine ring. However, specific transformations can be directed at this moiety, typically requiring more forcing conditions or reagents capable of activating C-H bonds.

Oxidation and Reduction Studies of the Alkyl Chain

Oxidation: The pentan-3-yl chain lacks benzylic positions, which are typically more susceptible to oxidation. Therefore, oxidizing this group is challenging and often requires harsh conditions that may also affect the pyrimidine ring.

Strong Oxidizing Agents: Reagents like potassium permanganate (KMnO₄) or chromic acid can oxidize alkyl chains. researchgate.net However, these reactions often lack selectivity and can lead to chain cleavage or over-oxidation to carboxylic acids, potentially at multiple positions, resulting in a mixture of products. The pyrimidine ring itself can also be susceptible to oxidation under such conditions. researchgate.net

Radical-Mediated Oxidation: Processes involving radical initiators could functionalize the alkyl chain, but controlling the position of oxidation would be difficult.

Biocatalytic Oxidation: Enzymatic or microbial oxidation can offer high selectivity for C-H bond oxidation on unactivated alkyl chains. While specific studies on this compound are not documented, this approach remains a theoretical possibility for selective hydroxylation.

Reduction: The pentan-3-yl substituent is a fully saturated alkyl chain. As such, it contains no double or triple bonds and is in a reduced state. Therefore, it cannot undergo further reduction under standard chemical conditions.

Functional Group Interconversions on the Pentan-3-yl Moiety

Functional group interconversion on the pentan-3-yl moiety first requires the introduction of a functional group onto the inert alkyl chain. This process, known as functionalization, creates a "handle" for subsequent transformations.

A plausible initial step is free-radical halogenation (e.g., using N-bromosuccinimide with a radical initiator), which would replace a hydrogen atom with a halogen. This reaction would likely yield a mixture of isomers, as the pentan-3-yl group has secondary (C2' and C4') and tertiary-like (C3') C-H bonds, in addition to primary ones (C1' and C5').

Once a halo-derivative is obtained, it can serve as a versatile precursor for various functional group interconversions via nucleophilic substitution or elimination reactions. vanderbilt.edu

The table below illustrates potential subsequent transformations starting from a hypothetical monohalogenated pentan-3-yl derivative.

| Starting Material (Hypothetical) | Reagent | Reaction Type | Product Functional Group |

| Bromo-(pentan-3-yl)pyrimidine | NaOH (aq) | SN2/SN1 | Hydroxyl (-OH) |

| Bromo-(pentan-3-yl)pyrimidine | NaCN | SN2 | Nitrile (-CN) |

| Bromo-(pentan-3-yl)pyrimidine | NaN₃ | SN2 | Azide (-N₃) |

| Bromo-(pentan-3-yl)pyrimidine | NaOCH₃ | SN2/E2 | Methoxy (-OCH₃) / Pentenyl |

| Bromo-(pentan-3-yl)pyrimidine | NH₃ | SN2 | Amino (-NH₂) |

6 Pentan 3 Yl Pyrimidin 4 Ol As a Synthetic Building Block and Precursor

Role in the Construction of Fused Heterocyclic Systems

The construction of fused heterocyclic systems often relies on the reactivity of the pyrimidine (B1678525) core, including nucleophilic substitution at halogenated positions or cyclocondensation reactions involving functional groups on the pyrimidine ring. However, no studies have been found that utilize 6-(Pentan-3-yl)pyrimidin-4-ol for these purposes.

Pyrazolo[3,4-d]pyrimidine Derivatives

The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold, an important core in many biologically active molecules, typically involves the cyclization of a substituted pyrazole or the reaction of a functionalized pyrimidine with a hydrazine (B178648) derivative. There are no available reports of synthetic routes starting from this compound to produce this fused ring system.

Thieno[2,3-d]pyrimidine Derivatives

Thieno[2,3-d]pyrimidines, which are bioisosteres of purines and possess a wide range of pharmacological activities, are commonly synthesized from thiophene derivatives. No documented synthetic pathways currently exist that employ this compound to build this particular heterocyclic framework.

Synthesis of Complex Molecular Architectures and Scaffolds

The potential for this compound to serve as a foundational scaffold for more complex molecular architectures has not been explored in published research. Its unique substitution pattern could theoretically lead to novel structures, but this remains an uninvestigated area.

Development of Novel Reagents and Ligands utilizing this compound Derivatives

The development of new chemical reagents or ligands for catalysis or coordination chemistry often leverages the electronic and steric properties of heterocyclic compounds. To date, no studies have reported the modification of this compound to create such novel reagents or ligands.

Structure Activity and Structure Property Relationship Studies in Pyrimidin 4 Ol Derivatives

Influence of the Pentan-3-yl Substituent on Chemical Behavior and Reactivity

The introduction of a pentan-3-yl group at the C6 position of the pyrimidin-4-ol core significantly influences the molecule's chemical behavior and reactivity through a combination of steric and electronic effects. The pentan-3-yl group, a secondary alkyl substituent, imparts considerable steric bulk, which can hinder the approach of reagents to the adjacent positions on the pyrimidine (B1678525) ring. This steric hindrance can affect reaction rates and, in some cases, alter the regioselectivity of chemical transformations.

Electronically, the pentan-3-yl substituent acts as a weak electron-donating group (EDG) through induction. This effect arises from the polarization of the sigma bonds, pushing electron density towards the more electronegative sp²-hybridized carbon of the pyrimidine ring. This increase in electron density can modulate the reactivity of the entire heterocyclic system. For instance, alkyl groups are known to cause a lengthening of the adjacent ring bonds. scispace.com This electron-donating nature can enhance the nucleophilicity of the ring nitrogens and affect the acidity of the N-H and O-H protons, thereby influencing its behavior in acid-base reactions. The reactivity of pyrimidine derivatives is sensitive to the electronic properties of their substituents; electron-donating groups can increase the rate of certain prototropic tautomerism reactions. tandfonline.com

Modulation of Tautomeric Equilibria by Structural Variations

Pyrimidin-4-ol and its derivatives exist in a dynamic equilibrium between several tautomeric forms, primarily the hydroxy (enol) form (pyrimidin-4-ol) and the more stable keto (amide) form (pyrimidin-4(3H)-one). nih.govchemicalbook.com This phenomenon, known as keto-enol tautomerism, is a critical determinant of the compound's structure, properties, and chemical reactivity. chemicalbook.com The position of this equilibrium is highly sensitive to structural variations, including the nature and position of substituents on the pyrimidine ring. tandfonline.comresearchgate.net

The presence of the 6-(pentan-3-yl) substituent influences this tautomeric balance. Alkyl groups, being electron-donating, can affect the relative stability of the tautomers. Theoretical studies on substituted pyrimidines have shown that electron-donating substituents can influence the barrier energy for proton transfer between tautomeric forms. tandfonline.comresearchgate.net The keto form, pyrimidin-4(3H)-one, is generally the most stable tautomer for isolated pyrimidin-4-ol and its analogs. chemicalbook.com The introduction of the pentan-3-yl group is not expected to shift the equilibrium dramatically toward the hydroxy form, but it can modulate the energy difference between the tautomers.

Computational studies have been employed to understand the energetics of tautomeric equilibria in pyrimidine systems. nih.gov These studies reveal that factors like aromaticity, intramolecular hydrogen bonding, and electronic delocalization play key roles. nih.gov The stability of different tautomers is also significantly affected by solvent molecules, particularly water, which can facilitate proton transfer. tandfonline.com While intramolecular proton migration has a high activation energy, the process can be greatly facilitated by water molecules, which reduce the energy barrier through hydrogen bonding. chemicalbook.com

Table 1: Predominant Tautomeric Forms of 6-(Pentan-3-yl)pyrimidin-4-ol

| Tautomer Name | Structure | Predominance | Notes |

| 6-(Pentan-3-yl)pyrimidin-4(3H)-one | Keto Form | Major | Generally the more stable tautomer in most conditions. chemicalbook.com |

| This compound | Hydroxy Form | Minor | Exists in equilibrium with the keto form. |

Correlations between Electronic Structure and Chemical Properties

The chemical properties of this compound are intrinsically linked to its electronic structure. The distribution of electron density within the pyrimidine ring, which is influenced by the nitrogen heteroatoms and the pentan-3-yl substituent, governs properties such as acidity (pKa), basicity, dipole moment, and susceptibility to electrophilic or nucleophilic attack. ekb.eg

The nitrogen atoms in the pyrimidine ring increase the total dipole moment and reactivity compared to benzene. ekb.eg The pentan-3-yl group, as an electron-donating substituent, further modifies this electronic landscape. It increases the electron density in the ring, which can be correlated with changes in chemical properties. For example, the pKa values of pyrimidines, which are a measure of their acidity, are known to be dependent on the electronic nature of substituents. nih.gov Electron-donating groups generally increase the pKa, making the compound less acidic (or more basic).

Quantum chemical calculations are powerful tools for correlating electronic structure with observable properties. ekb.egbohrium.com Parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, electrostatic potential maps, and atomic charges can be calculated to predict reactivity. For instance, the regions of highest negative electrostatic potential would indicate the most likely sites for protonation or electrophilic attack.

The Hammett equation provides a well-established method for quantifying the effect of substituents on the reactivity of aromatic systems. sciepub.com By using Hammett substituent constants (σ), it is possible to establish linear free-energy relationships that correlate reaction rates or equilibrium constants with the electronic properties of the substituent. researchgate.net For the pentan-3-yl group, an appropriate σ value would reflect its electron-donating character, allowing for quantitative predictions of its effect on the chemical properties of the pyrimidin-4-ol ring system.

Application of QSAR/QSPR Methodologies in Pyrimidine Chemistry (focused on chemical or physical properties in a theoretical context)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies used to correlate the chemical structure of compounds with their biological activity or physical/chemical properties, respectively. nih.gov In the context of pyrimidine chemistry, QSAR/QSPR studies provide valuable theoretical frameworks for predicting the properties of new derivatives without the need for empirical synthesis and testing. nih.govresearchgate.net

These models are built by developing mathematical equations that relate structural descriptors of molecules to a specific property. nih.gov For a molecule like this compound, relevant descriptors could include:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometric descriptors: Derived from the 3D structure (e.g., molecular surface area, volume). nih.gov

Electronic descriptors: Quantifying electron distribution (e.g., dipole moment, partial atomic charges, HOMO/LUMO energies). nih.gov

Lipophilic descriptors: Related to hydrophobicity (e.g., LogP). scielo.br

A QSPR model for a series of 6-alkylpyrimidin-4-ol derivatives could, for example, predict physical properties such as melting point, boiling point, or solubility based on the size and branching of the alkyl chain. Quantum chemical methods are often employed to calculate the necessary descriptors. nih.gov For instance, a QSPR study might establish a correlation between the calculated molecular surface area and the aqueous solubility for a set of pyrimidine compounds.

The reliability and predictive power of QSAR/QSPR models are assessed through rigorous internal and external validation techniques. nih.govscielo.br These theoretical approaches are instrumental in rational drug design and materials science, allowing for the efficient screening of virtual libraries of compounds and the prioritization of candidates with desired properties for synthesis. tandfonline.com

Table 2: Examples of Molecular Descriptors for QSPR Studies

| Descriptor Class | Example Descriptor | Property Predicted |

| Electronic | Dipole Moment | Polarity, Intermolecular forces |

| Geometric | Molecular Surface Area | Solubility, Reactivity nih.gov |

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity, Membrane permeability scielo.br |

| Quantum Mechanical | HOMO/LUMO Energy Gap | Chemical Reactivity, Electronic Transitions bohrium.com |

Future Research Directions and Unexplored Avenues for 6 Pentan 3 Yl Pyrimidin 4 Ol

Exploration of Novel Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives is a mature field, yet there is continuous innovation aimed at improving efficiency, sustainability, and molecular diversity. organic-chemistry.orgnih.gov Future research could focus on developing novel synthetic routes to 6-(Pentan-3-yl)pyrimidin-4-ol that offer advantages over classical methods.

One promising avenue is the adoption of multicomponent reactions (MCRs) . MCRs, such as the Biginelli reaction, allow for the construction of complex molecules like dihydropyrimidines in a single step from simple precursors. mdpi.comnih.gov Adapting an MCR strategy for this compound could streamline its synthesis, making it more atom-economical and efficient. nih.gov For instance, an iridium-catalyzed multicomponent synthesis has been successfully used to create unsymmetrically substituted pyrimidines from amidines and alcohols. nih.gov

Another area for exploration is the use of sustainable and green chemistry approaches. This could involve employing microwave-assisted synthesis or ultrasound irradiation, which have been shown to accelerate reaction times and improve yields for various pyrimidine derivatives. mdpi.com Catalytic methods using novel, environmentally benign catalysts could also be investigated to reduce waste and energy consumption. mdpi.comnih.gov For example, a one-pot synthesis of 6-arylpyrimidin-4-ol has been developed using commercially available materials at elevated temperatures, offering a more direct route compared to multi-day methods. scispace.com

Below is a table comparing potential synthetic approaches for pyrimidine derivatives, which could be adapted for this compound.

| Methodology | Potential Advantages | Key Considerations | Relevant Research |

| Classical Cyclocondensation | Well-established, predictable outcomes. | Often requires harsh conditions, may have moderate yields. | Traditional organic synthesis textbooks. |

| Multicomponent Reactions (e.g., Biginelli) | High atom economy, operational simplicity, rapid library generation. mdpi.com | Regioselectivity can be a challenge; optimization required. acs.org | Development of sustainable MCRs for pyrimidines. nih.gov |

| Metal-Catalyzed Cross-Coupling | High functional group tolerance, precise control over substitution. | Catalyst cost and removal, potential for metal contamination. | Synthesis of substituted pyrimidines via Suzuki or Sonogashira coupling. nih.gov |

| Microwave/Ultrasound-Assisted Synthesis | Drastically reduced reaction times, often higher yields, improved energy efficiency. mdpi.com | Specialized equipment required, scalability can be a concern. | Green synthesis of fluoroalkyl pyrimidines. mdpi.com |

Advanced Mechanistic Studies and Reaction Engineering

A deep understanding of reaction mechanisms is crucial for optimizing synthetic protocols. For this compound, future research should include detailed mechanistic studies of its formation. This could involve a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational modeling. mdpi.com

Density Functional Theory (DFT) calculations, for instance, can provide insights into reaction pathways, transition states, and the stability of intermediates. nih.gov Such studies have been used to elucidate the mechanisms of reactions like the inverse electron-demand Diels–Alder reaction for synthesizing pyrimidines. nih.gov A thorough mechanistic understanding would enable researchers to fine-tune reaction conditions—such as temperature, pressure, solvent, and catalyst—to maximize yield and purity.

This knowledge is also fundamental to reaction engineering , where the principles of chemical engineering are applied to optimize and scale up chemical reactions. By understanding the kinetics and thermodynamics of the synthesis of this compound, it would be possible to design more efficient reactor systems, whether for batch or continuous production.

Investigation of Materials Science Applications (e.g., supramolecular assemblies, optical properties)

The pyrimidine core is known for its ability to form hydrogen bonds and participate in π-π stacking interactions, making it an excellent building block for supramolecular chemistry . researchgate.netsemanticscholar.org The 4-ol (or its tautomeric 4-one) group in this compound is a prime site for hydrogen bonding, which could direct the self-assembly of molecules into well-ordered, functional architectures like ribbons, sheets, or more complex three-dimensional networks. researchgate.net The pentan-3-yl group, being aliphatic, would introduce hydrophobic interactions that could further influence the packing and morphology of these assemblies.

Another exciting avenue is the exploration of the optical properties of this compound and its derivatives. Pyrimidine-based molecules have been investigated for applications in nonlinear optics (NLO), where they can alter the properties of light. rsc.orgnih.gov The electron-withdrawing nature of the pyrimidine ring can be combined with electron-donating groups to create "push-pull" systems with significant NLO responses. rsc.orgresearchgate.net Future research could involve synthesizing derivatives of this compound with various donor groups to tune its optical properties, potentially leading to applications in optical data storage, sensors, or optoelectronics. rsc.orgnih.gov

| Potential Application | Key Structural Feature | Research Focus |

| Supramolecular Assemblies | Pyrimidin-4-ol core for H-bonding; pentyl group for hydrophobic interactions. | Design of co-crystals, gels, or liquid crystals; study of self-assembly behavior. researchgate.netsemanticscholar.org |

| Nonlinear Optical (NLO) Materials | Pyrimidine core as an electron acceptor. | Synthesis of "push-pull" derivatives; measurement of hyperpolarizability and third-order nonlinear susceptibility. rsc.orgnih.gov |

| Fluorescent Probes | Tunable electronic properties of the pyrimidine ring. | Investigation of fluorescence quantum yields and sensitivity to environmental factors (e.g., pH, metal ions). nih.gov |

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry , where reactions are performed in continuous-flow reactors rather than in traditional batch flasks, offers numerous advantages, including enhanced safety, precise control over reaction parameters, and ease of scalability. sci-hub.senih.gov The synthesis of heterocyclic compounds, including pyrimidinones (B12756618), has been successfully demonstrated in flow systems, often with dramatically reduced reaction times and improved yields. acs.orgacs.orgresearchgate.net

A significant future research direction would be to develop a continuous-flow synthesis for this compound. This would involve optimizing parameters such as flow rate, temperature, and pressure, which can be rapidly screened using automated systems. acs.org For example, fused pyrimidinones have been synthesized in minutes with yields up to 96% using a high-temperature, high-pressure continuous flow reactor. sci-hub.seacs.org Integrating flow synthesis with in-line purification and analysis would create a fully automated platform for the on-demand production of this compound and its analogues.

Computational Design of Novel this compound Analogues

Computational chemistry provides powerful tools for designing new molecules with desired properties, thereby accelerating the discovery process. mdpi.com Future research should leverage these tools to design novel analogues of this compound.

Using techniques like in silico fragment-based drug design (FBDD) and molecular docking, researchers can design derivatives with potential biological activity. nih.govmdpi.com For example, by identifying a biological target (such as a protein kinase), computational models can predict how different modifications to the this compound scaffold would affect binding affinity and selectivity. mdpi.comnih.gov This approach has been successfully used to develop pyrimidine-based inhibitors for various therapeutic targets. nih.govmdpi.com

Furthermore, computational methods can predict the physicochemical and material properties of new analogues. DFT and other quantum chemical calculations can be used to estimate electronic properties, predict optical spectra, and assess the stability of different molecular conformations, guiding the synthesis of new materials with tailored characteristics. nih.gov

Q & A

Q. What are the recommended synthetic routes for 6-(Pentan-3-yl)pyrimidin-4-ol, and how can reaction conditions be optimized?

A practical approach involves nucleophilic substitution or coupling reactions. For example, analogous pyrimidin-4-ol derivatives are synthesized via alkoxylation of halogenated pyrimidine precursors under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Optimization requires monitoring by TLC/HPLC and adjusting stoichiometry (e.g., 1.2 equivalents of pentan-3-ol to ensure complete substitution). Side products like over-alkylation can be minimized by controlled temperature and inert atmospheres.

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃ to confirm substitution patterns (e.g., pyrimidine C4-OH vs. C6-pentan-3-yl groups) .

- X-ray crystallography : Use SHELX software for structure refinement, particularly if crystalline derivatives (e.g., salts) are obtainable .

- HPLC-MS : Monitor purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients.

Q. How should researchers assess the stability of this compound under varying storage conditions?

Stability studies should include:

- Thermal stability : TGA/DSC to identify decomposition temperatures.

- Photostability : Expose samples to UV-Vis light (ICH Q1B guidelines) and monitor degradation via HPLC.

- Storage : Recommend desiccated storage at –20°C under nitrogen to prevent oxidation of the hydroxyl group .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound against enzymatic targets?

- Target selection : Prioritize enzymes with known pyrimidine-binding pockets (e.g., kinases, dihydrofolate reductase).

- Assay design : Use fluorescence polarization or SPR to measure binding affinity (Kd). For example, pre-incubate the compound with the enzyme and monitor competitive inhibition against a fluorescent substrate .

- Dose-response curves : Test concentrations from 1 nM to 100 µM to calculate IC₅₀ values. Include positive controls (e.g., methotrexate for DHFR inhibition).

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

- DFT calculations : Optimize the molecular geometry using Gaussian or ORCA and simulate NMR shifts. Compare with experimental data to identify discrepancies (e.g., tautomerism or solvent effects) .

- Variable-temperature NMR : Probe dynamic processes (e.g., rotameric equilibria of the pentan-3-yl group) by acquiring spectra at 25°C and 60°C .

Q. What computational strategies are effective for modeling this compound’s interactions with proteins?

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to predict binding modes. Validate with MD simulations (AMBER/CHARMM) to assess stability over 100 ns trajectories.

- QSAR : Corrogate substituent effects (e.g., pentan-3-yl hydrophobicity) with activity data to refine predictive models .

Q. What experimental approaches address solubility limitations of this compound in aqueous media?

- Co-solvent systems : Test DMSO/PEG-400 mixtures (≤10% v/v) to enhance solubility without denaturing proteins.

- Prodrug derivatization : Synthesize phosphate or acetate esters at the C4-OH position to improve bioavailability .

- Dynamic light scattering (DLS) : Monitor aggregation in PBS (pH 7.4) to identify optimal concentrations for assays.

Q. How can scale-up challenges in synthesizing this compound be mitigated?

- Process optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) for easier purification.

- Flow chemistry : Implement continuous reactors to control exothermic reactions and improve yield reproducibility .

Methodological Notes

- References : Prioritize peer-reviewed synthesis protocols (e.g., patent-derived methods ) and analytical standards from authoritative databases.

- Contradictions : Cross-validate spectral data with computational models and replicate experiments under controlled conditions.

- Data reporting : Include error margins (e.g., ±SD in triplicate assays) and raw datasets in supplementary materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.